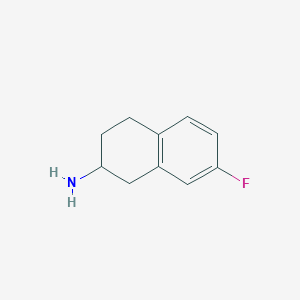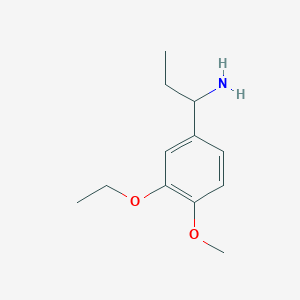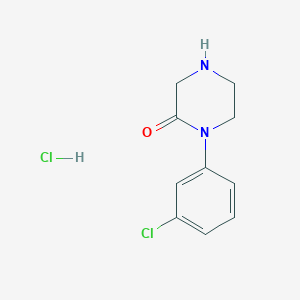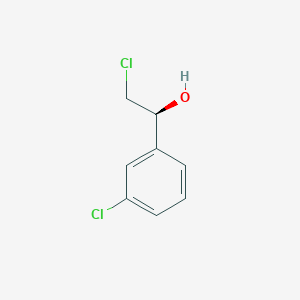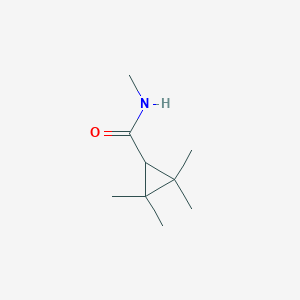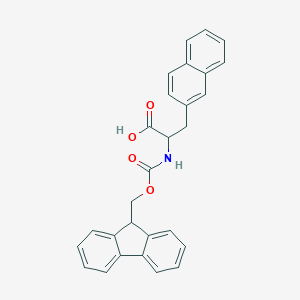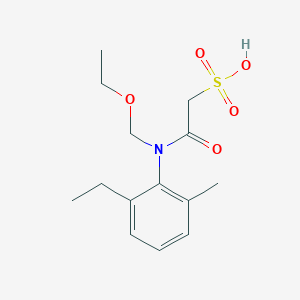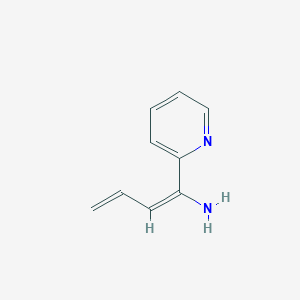
Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as fluorinated polyimides and other aromatic polyimides, involves the nucleophilic substitution reaction of chloro-nitrobenzotrifluoride and di-tert-butylhydroquinone, followed by catalytic reduction with hydrazine and Pd/C (Yang & Hsiao, 2004). These methods provide a foundation for understanding the synthesis process of Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate, emphasizing the importance of precise reaction conditions and catalysts to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds closely related to Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate has been characterized using X-ray crystallography and DFT analyses (Çolak et al., 2021). These analyses reveal the intricate details of the molecular geometry, including bond lengths and angles, which are crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
Research has shown that related aromatic compounds undergo various chemical reactions, such as nucleophilic substitution and cycloadditions, which significantly alter their chemical properties (Clendenning et al., 2000). These reactions are essential for functionalizing the compound and enhancing its utility in different applications.
Physical Properties Analysis
The physical properties of compounds similar to Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate, such as solubility, tensile strength, and glass-transition temperatures, have been extensively studied (Yang & Hsiao, 2004). These properties are influenced by the molecular structure and dictate the compound's behavior in various environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and stability under various conditions, are determined by the compound's functional groups and molecular framework. Studies on related compounds have highlighted the importance of tert-butyl groups in influencing these chemical properties (Senboku et al., 2011).
Aplicaciones Científicas De Investigación
Environmental and Health Impact Studies
Research on synthetic phenolic antioxidants, including compounds structurally related to di-tert-butyl 5-aminobenzene-1,3-dicarboxylate, has shown their widespread presence in various environmental matrices and potential for human exposure. These studies suggest that some synthetic phenolic antioxidants may cause hepatic toxicity, possess endocrine-disrupting effects, or even be carcinogenic. Investigations into the environmental behavior of novel high molecular weight synthetic phenolic antioxidants and their potential health effects are recommended, highlighting the need for developing alternatives with lower toxicity and environmental impact (Liu & Mabury, 2020).
Application in Plastic Scintillators
Plastic scintillators, which are materials that fluoresce in response to ionizing radiation, have been improved through the incorporation of various luminescent dyes. Research into polymethyl methacrylate-based scintillators indicates that specific structural modifications, including the use of compounds similar to di-tert-butyl 5-aminobenzene-1,3-dicarboxylate, can enhance their scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. Such advancements underscore the importance of chemical innovation in developing more effective materials for radiation detection and measurement (Salimgareeva & Kolesov, 2005).
Advanced Oxidation Processes
The degradation of persistent organic pollutants through advanced oxidation processes (AOPs) is a critical area of environmental research. Studies have explored the efficiency of AOPs in breaking down compounds like acetaminophen, leading to the identification of various by-products and their biotoxicity. Such research not only informs on the effectiveness of AOPs but also on the environmental and health risks associated with the degradation products, guiding the development of more sustainable and less harmful water treatment technologies (Qutob et al., 2022).
Propiedades
IUPAC Name |
ditert-butyl 5-aminobenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)20-13(18)10-7-11(9-12(17)8-10)14(19)21-16(4,5)6/h7-9H,17H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLMUGBKHWIFJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646549 |
Source


|
| Record name | Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate | |
CAS RN |
167993-12-6 |
Source


|
| Record name | Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

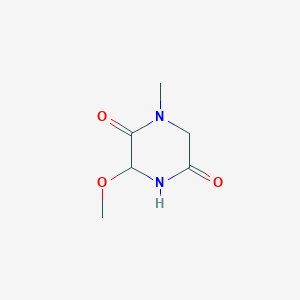

![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B60547.png)
![4-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B60550.png)
